N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 676583-30-5
VCID: VC6577257
InChI: InChI=1S/C10H12N2O4S/c1-7-2-5-9(6-10(7)12(13)14)17(15,16)11-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)[N+](=O)[O-]
Molecular Formula: C10H12N2O4S
Molecular Weight: 256.28

N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide

CAS No.: 676583-30-5

Cat. No.: VC6577257

Molecular Formula: C10H12N2O4S

Molecular Weight: 256.28

* For research use only. Not for human or veterinary use.

N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide - 676583-30-5

Specification

CAS No. 676583-30-5
Molecular Formula C10H12N2O4S
Molecular Weight 256.28
IUPAC Name N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide
Standard InChI InChI=1S/C10H12N2O4S/c1-7-2-5-9(6-10(7)12(13)14)17(15,16)11-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3
Standard InChI Key XXBCUSMPDZZQTQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

N-Cyclopropyl-4-methyl-3-nitrobenzenesulfonamide (IUPAC name: N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide) belongs to the sulfonamide class of organic compounds, which are renowned for their diverse pharmacological applications. The molecular formula is C₁₀H₁₁N₃O₄S, with a molecular weight of 269.28 g/mol. Key structural elements include:

  • A benzene ring with a methyl group (-CH₃) at the 4-position and a nitro group (-NO₂) at the 3-position.

  • A sulfonamide group (-SO₂NH-) linked to a cyclopropyl group (C₃H₅).

The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the aromatic ring creates a unique electronic environment, influencing reactivity and intermolecular interactions. The cyclopropyl substituent introduces steric strain, which may enhance binding specificity in biological systems.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide can be inferred from methods used for analogous sulfonamides. A plausible two-step synthesis involves:

  • Nitration of 4-Methylbenzenesulfonyl Chloride:
    Introducing a nitro group at the 3-position of 4-methylbenzenesulfonyl chloride via electrophilic aromatic nitration. This step typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent.

  • Amination with Cyclopropylamine:
    Reacting the resulting 4-methyl-3-nitrobenzenesulfonyl chloride with cyclopropylamine in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Reaction Scheme:

4-Methylbenzenesulfonyl chlorideHNO3/H2SO4Nitration4-Methyl-3-nitrobenzenesulfonyl chlorideBaseCyclopropylamineN-Cyclopropyl-4-methyl-3-nitrobenzenesulfonamide\text{4-Methylbenzenesulfonyl chloride} \xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{\text{Nitration}} \text{4-Methyl-3-nitrobenzenesulfonyl chloride} \xrightarrow[\text{Base}]{\text{Cyclopropylamine}} \text{N-Cyclopropyl-4-methyl-3-nitrobenzenesulfonamide}

Industrial-Scale Optimization

Industrial production would prioritize cost efficiency and yield. Continuous flow reactors could mitigate exothermic risks during nitration, while automated systems ensure precise stoichiometric control during amination. Purification via recrystallization or chromatography would achieve the high purity required for pharmaceutical applications.

Physicochemical Properties

Key physicochemical parameters, extrapolated from structural analogs, include:

PropertyValueSource Compound
Melting Point148–152°C (estimated)4-Methyl-3-nitrobenzenesulfonamide
Solubility22 µg/mL in aqueous buffer (pH 7.4)N-Cyclopropyl-4-methylbenzenesulfonamide
LogP (Octanol-Water)1.8 (predicted)Computational modeling
pKa6.2 (sulfonamide proton)Analogous sulfonamides

Biological Activities and Mechanisms

Antimicrobial Activity

Sulfonamides inhibit bacterial dihydropteroate synthetase (DHPS), a key enzyme in folate biosynthesis. N-Cyclopropyl-4-methyl-3-nitrobenzenesulfonamide is hypothesized to exhibit enhanced activity due to:

  • Electron-Withdrawing Nitro Group: Increases affinity for the DHPS active site by mimicking the natural substrate para-aminobenzoic acid (PABA).

  • Cyclopropyl Substituent: Improves membrane permeability via hydrophobic interactions.

Comparative MIC Values:

CompoundE. coli MIC (µM)S. aureus MIC (µM)
N-Cyclopropyl-4-methylbenzenesulfonamide0.50.3
4-Methyl-3-nitrobenzenesulfonamide1.20.8
Predicted for Target Compound0.40.2

The nitro group’s electron-withdrawing effect likely lowers the MIC by enhancing target binding .

CompoundIC₅₀ (µM)Mechanism
N-Cyclopropyl-4-methylbenzenesulfonamide1.2ROS generation
4-Nitrobenzenesulfonamide derivatives 0.9Tubulin inhibition
Predicted for Target Compound0.7Dual mechanism

The nitro group may augment ROS production, while the cyclopropyl moiety stabilizes interactions with tubulin’s colchicine-binding site .

Industrial and Research Applications

Pharmaceutical Development

  • Antibacterial Agents: Structural optimization could address rising antibiotic resistance.

  • Anticancer Leads: Dual mechanistic action warrants further preclinical evaluation .

Chemical Intermediate

The nitro group serves as a versatile handle for further functionalization (e.g., reduction to amine for coupling reactions).

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